4-Chloro-8-hydroxy-2-methylquinoline
Overview
Description
4-Chloro-8-hydroxy-2-methylquinoline is an organic compound with the empirical formula C10H8ClNO . It is a solid substance and appears as colorless to light yellow crystals .
Synthesis Analysis
The synthesis of this compound involves several steps . First, 2-methyl quinoline is reacted with excess silver nitrate to obtain 2-nitroquinoline. Then, 2-nitroquinoline is reduced to 2-aminoquinoline. Finally, 2-aminoquinoline is reacted with thionyl chloride to obtain pyridine .Molecular Structure Analysis
The molecular weight of this compound is 193.63 . The SMILES string representation is ClC1=CC=CC2=C1N=C©C=C2O .Chemical Reactions Analysis
The 4-chloro group in this compound can undergo nucleophilic substitution reactions to yield new 4-substituted 2-quinolinones and quinolinethiones, such as 4-sulfanyl, hydrazino, azido, and amino derivatives .Physical and Chemical Properties Analysis
This compound has a density of 1.350, a melting point of 57-59℃, a boiling point of 328.4°C at 760 mmHg, a flash point of 152.4°C, and a vapor pressure of 9.95E-05mmHg at 25°C . It is slightly soluble in water and soluble in organic solvents .Safety and Hazards
Future Directions
Quinoline and its derivatives, including 4-Chloro-8-hydroxy-2-methylquinoline, have been found to exhibit a wide range of biological activities and have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research could focus on the development of drugs against numerous diseases, including cancer .
Properties
IUPAC Name |
4-chloro-2-methylquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZOKIGKGBZTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481023 | |
Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28507-46-2 | |
Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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